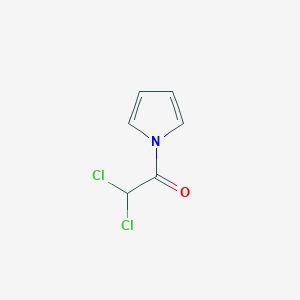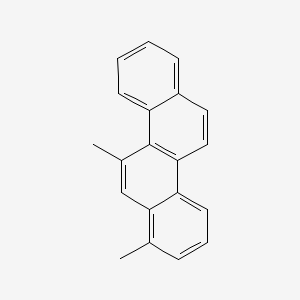
1,11-Dimethylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions: 1,11-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
化学反応の分析
Types of Reactions: 1,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
1,11-Dimethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, particularly their carcinogenic potential.
Medicine: Studies involving this compound contribute to the development of cancer research, particularly in understanding how PAHs interact with biological systems to induce carcinogenesis.
作用機序
The mechanism by which 1,11-Dimethylchrysene exerts its effects involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert this compound into reactive metabolites, such as diol-epoxides, which can interact with cellular DNA and induce mutations. This process is a key factor in the compound’s carcinogenic potential .
類似化合物との比較
- 3,11-Dimethylchrysene
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: 1,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different methyl group positions, leading to variations in their metabolic pathways and carcinogenic potential. The presence of methyl groups at different positions can significantly affect the compound’s interaction with enzymes and its overall biological effects .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its unique chemical properties and potential biological effects. Understanding its synthesis, reactions, applications, and mechanisms of action provides valuable insights into the behavior of polycyclic aromatic hydrocarbons and their impact on health and industry.
特性
CAS番号 |
52171-92-3 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
InChIキー |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


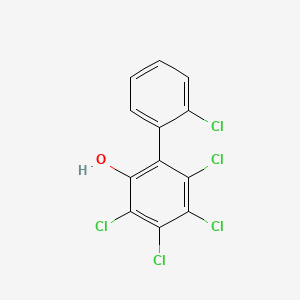
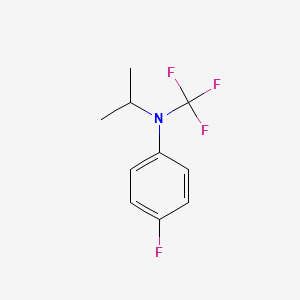

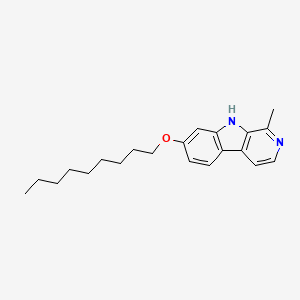
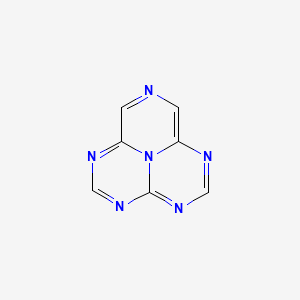

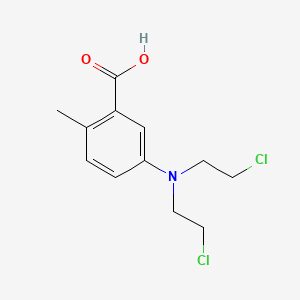

![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)


